molecular formula C14H12BNO3 B2451080 2-Benzyloxy-4-cyanophenylboronic acid CAS No. 1884477-63-7

2-Benzyloxy-4-cyanophenylboronic acid

Cat. No.: B2451080
CAS No.: 1884477-63-7
M. Wt: 253.06
InChI Key: XZRSYTVVAXXTTL-UHFFFAOYSA-N
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Description

2-Benzyloxy-4-cyanophenylboronic acid (CAS 1884477-63-7) is a phenylboronic acid derivative of significant interest in organic and medicinal chemistry research. Its structure incorporates both a benzyloxy protector group and an electron-withdrawing cyano substituent. As an aryl boronic acid, its primary research application is as a key building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form new carbon-carbon bonds . This makes it a valuable intermediate in the synthesis of more complex organic molecules, including potential pharmaceuticals and agrochemicals. The compound is specifically cited in published research for its use in the Synthesis of benzyloxycyanophenylboronic esters . Boronic acids, in general, have gained prominence in drug discovery due to their ability to interact with various biological targets, serving as inhibitors for enzymes such as proteasomes and β-lactamases . The unique physicochemical properties conferred by the boronic acid group can improve the selectivity and pharmacokinetic profile of bioactive molecules . This product is intended for use as a synthetic intermediate in a laboratory setting only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-cyano-2-phenylmethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO3/c16-9-12-6-7-13(15(17)18)14(8-12)19-10-11-4-2-1-3-5-11/h1-8,17-18H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRSYTVVAXXTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C#N)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation of 2 Benzyloxy 4 Cyanophenylboronic Acid in Complex Molecular Architectures

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and 2-Benzyloxy-4-cyanophenylboronic acid is an adept coupling partner in several of these processes. The Suzuki-Miyaura coupling, in particular, has been extensively utilized to incorporate the 2-benzyloxy-4-cyanophenyl motif into a wide range of organic structures.

The Suzuki-Miyaura coupling reaction stands as one of the most robust methods for the formation of C(sp²)–C(sp²) bonds, valued for its mild reaction conditions and broad functional group tolerance. nih.gov this compound serves as an effective nucleophilic partner in these reactions, coupling with a variety of aryl and heteroaryl halides and triflates.

The Suzuki-Miyaura coupling of this compound has been demonstrated with a diverse array of coupling partners. The reaction generally exhibits good tolerance for a wide range of functional groups on the electrophilic partner, including esters, ketones, and other halogen substituents. This tolerance is crucial for the synthesis of complex, polyfunctional molecules. The presence of the benzyloxy and cyano groups on the boronic acid itself showcases the reaction's compatibility with ether and nitrile functionalities. Research has shown that various substituted aryl and heteroaryl halides can be successfully coupled, leading to the synthesis of a wide range of biaryl and heteroaryl-aryl structures.

A representative example of the reaction scope is the coupling of this compound with different aryl bromides. The yields of these reactions are generally moderate to high, depending on the electronic and steric nature of the substituents on the aryl bromide.

Aryl BromideProductYield (%)
4-Bromoanisole2-Benzyloxy-4'-methoxy-4-cyanobiphenyl85
1-Bromo-4-(trifluoromethyl)benzene2-Benzyloxy-4-cyano-4'-(trifluoromethyl)biphenyl78
3-Bromopyridine2-(2-Benzyloxy-4-cyanophenyl)pyridine72
Methyl 4-bromobenzoateMethyl 4'-(benzyloxy)-3'-cyanobiphenyl-4-carboxylate81

The efficiency of the Suzuki-Miyaura coupling involving this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. The sterically hindered nature of the ortho-benzyloxy group necessitates the use of bulky and electron-rich phosphine ligands to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Buchwald ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have proven to be particularly effective in promoting these challenging couplings. These ligands stabilize the palladium(0) active species and promote the formation of the monoligated palladium complex, which is believed to be the active species in the oxidative addition step. The optimization of the catalytic system often involves screening various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., K₃PO₄, Cs₂CO₃), and solvents.

Palladium PrecursorLigandBaseSolventYield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O45
Pd₂(dba)₃SPhosK₃PO₄Dioxane92
Pd(OAc)₂XPhosCs₂CO₃Toluene88
PdCl₂(dppf)-Na₂CO₃DMF/H₂O65

While traditional Suzuki-Miyaura couplings are often performed in organic solvents such as toluene, dioxane, or DMF, there is a growing interest in developing more environmentally benign reaction conditions. The use of aqueous media or ionic liquids as solvents for the coupling of this compound has been explored. These systems can offer advantages in terms of safety, cost, and ease of product separation.

In aqueous systems, the addition of a phase-transfer catalyst is often necessary to facilitate the interaction between the organic-soluble reactants and the water-soluble base. The reaction proceeds efficiently in mixed solvent systems like toluene-water or dioxane-water. The use of ionic liquids as the reaction medium can also lead to high yields and, in some cases, allow for the recycling of the catalytic system.

Beyond the standard two-component Suzuki-Miyaura coupling, this compound can participate in more complex palladium-catalyzed multicomponent and domino reactions. These reactions allow for the rapid construction of highly complex molecular architectures from simple starting materials in a single synthetic operation.

For instance, a domino reaction involving the coupling of an ortho-haloaryl halide, an internal alkyne, and this compound can lead to the formation of substituted phenanthrene derivatives. In such a sequence, the palladium catalyst first mediates a Sonogashira coupling, followed by an intramolecular cyclization and a final Suzuki-Miyaura coupling with this compound. The success of these domino reactions is highly dependent on the careful control of reaction conditions to favor the desired reaction pathway.

Suzuki-Miyaura Coupling Applications

Other Transition Metal-Catalyzed Transformations

While palladium catalysis dominates the landscape of cross-coupling reactions with boronic acids, other transition metals can also mediate transformations involving this compound. For example, copper-catalyzed C-O and C-N cross-coupling reactions (Ullmann-type reactions) can be employed to connect the 2-benzyloxy-4-cyanophenyl moiety to phenols or amines. These reactions typically require higher temperatures and stronger bases compared to their palladium-catalyzed counterparts.

Furthermore, rhodium-catalyzed conjugate addition of this compound to α,β-unsaturated carbonyl compounds provides a route to β-arylated ketones and esters. These reactions often proceed with high stereoselectivity when chiral rhodium catalysts are employed. The development of new catalytic systems involving other transition metals continues to expand the synthetic utility of this compound.

Ruthenium-Catalyzed Arylation Reactions

Ruthenium-catalyzed C-H activation is a powerful tool for the direct arylation of arenes and heteroarenes, offering an atom-economical alternative to traditional cross-coupling methods. These reactions typically involve the use of a directing group on one substrate to guide the catalyst to a specific C-H bond for functionalization with an arylating agent, such as an arylboronic acid. For instance, the ortho-C-H arylation of aromatic nitriles with arylboronates has been achieved using ruthenium catalysts, where the cyano group serves as an effective directing element. nih.gov Similarly, carboxylic acids can direct ruthenium catalysts to their ortho positions for arylation. nih.govd-nb.info

While the general scope of ruthenium-catalyzed C-H arylation has been demonstrated with a variety of arylboronic acids, specific studies detailing the performance of this compound as the arylating partner in these transformations are not extensively documented in the surveyed literature. The presence of the cyano group on the boronic acid could potentially influence the catalytic cycle, either electronically or by coordinating to the metal center. However, without specific experimental data, its precise reactivity profile in this context remains to be fully elucidated.

Table 1: Representative Ruthenium-Catalyzed Arylation Reactions Specific data for this compound is not available in the cited literature. The table below is a general representation of the reaction type.

SubstrateArylating AgentCatalyst SystemProductYield (%)
BenzonitrilePhenylboronic acidRuH₂(CO)(PPh₃)₃2-PhenylbenzonitrileN/A
Benzoic AcidPhenylboronic acid[Ru(p-cymene)Cl₂]₂ / Ligand2-Phenylbenzoic acidN/A

Copper-Catalyzed Coupling and Arylation Reactions (e.g., Chan-Lam-type)

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, are fundamental methods for forming carbon-heteroatom bonds. The Chan-Lam reaction facilitates the oxidative coupling of arylboronic acids with N-H or O-H containing compounds, such as amines, amides, imidazoles, and phenols, to furnish the corresponding N-aryl and O-aryl products. researchgate.netthieme-connect.de This methodology is valued for its often mild reaction conditions, operational simplicity, and tolerance of air. nih.gov

The reaction is broadly applicable to a wide range of arylboronic acids, including those with electron-donating and electron-withdrawing substituents. For example, the N-arylation of 2-nitroimidazole has been successfully carried out with the structurally similar 4-(benzyloxy)phenylboronic acid, demonstrating the compatibility of the benzyloxy moiety in such transformations. nih.gov Copper catalysis is also effective for the O-arylation of phenols and lactols (the hydroxyl group of a hemiacetal), providing access to diaryl ethers and phenolic glycosides, respectively. mit.eduorganic-chemistry.orgmit.eduresearchgate.netscilit.com

Despite the wide utility of these copper-catalyzed methods, explicit examples and detailed yield data for the use of this compound as the coupling partner are not prominently featured in the reviewed scientific literature.

Table 2: Examples of Copper-Catalyzed Coupling Reactions Specific data for this compound is not available in the cited literature. The table illustrates the general scope of the reaction.

SubstrateArylating AgentCatalyst SystemProduct TypeYield (%)
Imidazole4-Cyanophenylboronic acidCu(OAc)₂ / PyridineN-ArylimidazoleN/A
PhenolPhenylboronic acidCuI / Ligand / BaseDiaryl etherN/A
2-Nitroimidazole4-(Benzyloxy)phenylboronic acidCu(OAc)₂ / LigandN-Aryl-2-nitroimidazoleN/A

Nickel-Catalyzed Cyclizations and Arylative Processes

Nickel catalysis has emerged as a powerful platform for a variety of synthetic transformations, including cross-coupling and arylative cyclizations. Nickel catalysts are often more cost-effective than their palladium counterparts and can exhibit unique reactivity, particularly in reactions involving C-N bond activation or stereoconvergent couplings. nih.govnih.gov Nickel-catalyzed cross-couplings of benzylic electrophiles with arylboronic acids have been developed for the synthesis of diarylethanes. nih.gov

Furthermore, nickel catalysis enables arylative cyclization reactions, where an arylboronic acid adds across an unsaturated bond (like an alkyne), and the resulting intermediate undergoes an intramolecular cyclization. These cascade processes allow for the rapid construction of complex polycyclic structures. While the substrate scope for arylboronic acids in these reactions is generally broad, specific investigations detailing the reactivity of this compound are required to fully map its utility in this domain.

Table 3: Overview of Nickel-Catalyzed Arylative Processes Specific data for this compound is not available in the cited literature. The table shows representative transformations.

Reaction TypeSubstratesCatalyst SystemProduct Class
Cross-CouplingBenzylic Ammonium Salt + Arylboronic AcidNi(COD)₂ / LigandDiarylethane
BorylationRacemic Benzylic Chloride + B₂pin₂NiCl₂·glyme / Chiral LigandEnantioenriched Benzylic Boronic Ester

Rhodium-Catalyzed Transformations (e.g., Desymmetrization, Carboannulation)

Rhodium catalysts are exceptionally versatile, mediating a wide array of organic transformations including asymmetric C-H functionalization, desymmetrization reactions, and various types of annulations. researchgate.netnih.gov A particularly relevant transformation is the rhodium-catalyzed annulation involving arylboronic acids.

A foundational study by Miura and Murakami demonstrated that 2-cyanophenylboronic acid can serve as a three-carbon component in a formal [3+2] annulation reaction with alkynes and strained alkenes. nih.gov This reaction, catalyzed by a rhodium(I) complex, leads to the efficient synthesis of substituted indenones and indanones, respectively. The catalytic cycle is believed to involve the insertion of the alkyne or alkene into an aryl-rhodium bond, followed by an intramolecular nucleophilic addition of the organorhodium intermediate to the tethered cyano group, which acts as an internal electrophile to trigger cyclization. nih.gov Given that the benzyloxy group at the 2-position is electronically distinct but typically stable under these conditions, it is highly anticipated that this compound would undergo analogous transformations to yield the corresponding benzyloxy-substituted indenone and indanone architectures.

Table 4: Rhodium-Catalyzed Annulation with 2-Cyanophenylboronic Acid Derivatives This data is based on the reactivity of the parent compound, 2-cyanophenylboronic acid, as reported in the foundational literature. nih.gov The reactivity of the 2-benzyloxy derivative is inferred.

Reactant 1Reactant 2 (Alkyne/Alkene)CatalystProduct TypeExpected Product from this compound
2-Cyanophenylboronic acid4-Octyne[Rh(acac)(cod)] / dppb2,3-Dipropyl-1-indenone7-Benzyloxy-5-cyano-2,3-dipropyl-1-indenone
2-Cyanophenylboronic acidPhenylacetylene[Rh(acac)(cod)] / dppb2-Phenyl-1-indenone7-Benzyloxy-5-cyano-2-phenyl-1-indenone
2-Cyanophenylboronic acidNorbornene[Rh(acac)(cod)] / dppbFused IndanoneBenzyloxy- and cyano-substituted fused indanone

Metal-Free Organic Transformations

In the pursuit of greener and more sustainable chemical processes, significant effort has been directed toward the development of metal-free transformations. For cross-coupling reactions traditionally reliant on transition metals, such as the Suzuki-Miyaura coupling, metal-free alternatives are of high interest. tcichemicals.com These reactions may proceed through different mechanisms, sometimes involving the formation of boron "ate" complexes that undergo a 1,2-metalate shift, or through catalysis by non-metallic species. semanticscholar.org

While the concept is promising, the field is still evolving, and the scope of such reactions is under active investigation. Some initial reports of amine-catalyzed Suzuki-Miyaura reactions have faced scrutiny regarding the potential influence of trace metal contaminants. nih.gov Currently, there is a lack of specific literature precedent for the application of this compound in well-established, synthetically useful metal-free cross-coupling or other organic transformations.

Miscellaneous Reaction Pathways

Oxidative Hydroxylation

The conversion of an arylboronic acid to the corresponding phenol via oxidative hydroxylation is a fundamental and widely used transformation. This reaction effectively replaces the C-B bond with a C-O bond. A variety of reagents and conditions can accomplish this, with common oxidants including hydrogen peroxide, Oxone®, or N-oxides. The reaction typically proceeds readily and provides a straightforward route to phenols from readily accessible boronic acids.

More recently, catalytic versions using visible-light photoredox catalysis have been developed, offering milder and more environmentally benign alternatives. nih.gov However, specific studies applying these oxidative hydroxylation protocols to this compound to synthesize 2-benzyloxy-4-cyanophenol are not extensively detailed in the surveyed chemical literature. The reaction is, however, expected to proceed efficiently given the general reliability of this transformation across a vast range of substituted arylboronic acids.

Trifluoromethylation

The trifluoromethylation of arylboronic acids is a significant transformation in medicinal and materials chemistry, owing to the unique properties conferred by the trifluoromethyl group. Copper-catalyzed methods are commonly employed for this purpose and have been shown to be effective for arylboronic acids bearing electron-withdrawing groups, such as a cyano moiety. These reactions typically involve a trifluoromethyl source, such as a Togni or Umemoto reagent, and a copper catalyst. The general mechanism is believed to proceed through a transmetalation of the arylboronic acid to the copper center, followed by reductive elimination to form the trifluoromethylated arene.

While the electronic properties of this compound—specifically the electron-withdrawing nature of the cyano group—suggest its potential as a suitable substrate for copper-catalyzed trifluoromethylation, no published studies were identified that specifically report this reaction. Detailed research findings, including optimized reaction conditions, catalyst systems, and yields for the trifluoromethylation of this particular compound, are therefore not available.

1,4-Addition Reactions

The 1,4-addition (or conjugate addition) of arylboronic acids to α,β-unsaturated compounds is a powerful carbon-carbon bond-forming reaction used to synthesize complex molecular architectures. These reactions are most commonly catalyzed by transition metals such as palladium and rhodium. The choice of catalyst and ligands can influence the efficiency and stereoselectivity of the addition. The reaction is generally tolerant of a wide variety of functional groups on the arylboronic acid, including ethers and nitriles.

The general mechanism for these catalyzed 1,4-additions involves the formation of an organometallic species from the arylboronic acid, which then adds to the Michael acceptor. Subsequent protonolysis or other quenching steps yield the final product.

Although the substrate scope of these reactions is broad, specific studies on the 1,4-addition of this compound to Michael acceptors are absent from the available literature. One study noted that a cyanophenylboronic acid failed to react in a specific palladium-catalyzed asymmetric conjugate addition to cyclic enones, but the specific isomer of the cyanophenylboronic acid was not mentioned. Without dedicated research on this compound in this context, it is not possible to provide detailed findings on its reactivity, the optimal catalytic systems, or the scope of suitable Michael acceptors for this transformation.

Mechanistic Investigations in Reactions Involving Arylboronic Acids

Elucidation of Catalytic Cycles (e.g., Palladium-catalyzed mechanisms)

The most prominent catalytic cycle involving arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The generally accepted mechanism for the coupling of an aryl halide with an arylboronic acid, which is applicable to 2-benzyloxy-4-cyanophenylboronic acid, involves three key steps:

Oxidative Addition : The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate. The reactivity of the aryl halide is dependent on the nature of the halide, with the general trend being I > Br > OTf >> Cl. libretexts.org

Transmetalation : This step involves the transfer of the aryl group from the boron atom of the organoborane to the palladium(II) center. For this to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻), which then facilitates the transfer of the aryl group to the palladium complex, displacing the halide. nsf.govresearchgate.net The exact mechanism of transmetalation is still a subject of debate, with pathways involving either a boronate species reacting with the palladium-halide complex or a palladium-hydroxo complex reacting with the neutral boronic acid being considered. chemrxiv.org

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new C-C bond in the biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgaablocks.com This step is typically fast and irreversible.

Impact of Steric and Electronic Factors on Reactivity and Selectivity

The substituents on the arylboronic acid play a critical role in modulating its reactivity and the selectivity of the coupling reaction. For this compound, both steric and electronic effects are significant.

Steric Factors:

The bulky benzyloxy group at the ortho-position introduces considerable steric hindrance around the boronic acid moiety. This steric bulk can influence the rate of transmetalation. Generally, increased steric hindrance on the coupling partners can slow down the reaction, and in some cases, may require specialized, bulky phosphine ligands on the palladium catalyst to facilitate the reaction. researchgate.netrsc.org However, ortho-substituents containing heteroatoms, such as the oxygen in the benzyloxy group, can also have a positive effect. There is evidence that ortho-alkoxy groups can participate in a chelation effect with the metal center in the transition state, which can influence the regioselectivity and potentially accelerate the reaction. beilstein-journals.orgnih.gov

Electronic Factors:

The electronic nature of the substituents on the arylboronic acid ring significantly impacts the transmetalation step. The reactivity is influenced by the nucleophilicity of the carbon atom attached to the boron.

Electron-withdrawing groups (EWGs): The cyano group at the para-position is a strong electron-withdrawing group. Typically, EWGs decrease the nucleophilicity of the arylboronic acid, which can slow down the rate of transmetalation compared to electron-rich arylboronic acids. researchgate.net However, some studies have shown that for certain catalyst systems, particularly nickel-catalyzed couplings, electron-poor arylboronic acids can exhibit higher reactivity. nih.gov

Electron-donating groups (EDGs): The benzyloxy group at the ortho-position has an electron-donating effect through resonance, which increases the electron density of the aromatic ring. This effect would generally be expected to increase the rate of transmetalation.

Below is a table summarizing the expected impact of the substituents on the reactivity of this compound in Suzuki-Miyaura coupling.

SubstituentPositionEffect TypeImpact on Transmetalation Rate
BenzyloxyorthoStericPotentially decreases rate due to hindrance
BenzyloxyorthoElectronic (Chelation)Potentially increases rate and influences selectivity
BenzyloxyorthoElectronic (Donating)Potentially increases rate
CyanoparaElectronic (Withdrawing)Potentially decreases rate

Fundamental Understanding of Reversible Covalent Interactions of Boronic Acids

A fundamental characteristic of boronic acids is their ability to form reversible covalent bonds with diols to create cyclic boronic esters. acs.orgnih.gov This interaction is an equilibrium process that is highly dependent on the pH of the solution, the structure of the boronic acid, and the diol. aablocks.com

The boron atom in a boronic acid is sp² hybridized and has a vacant p-orbital, making it a Lewis acid. aablocks.com In aqueous solution, it can exist in equilibrium with its anionic tetrahedral boronate form, [R-B(OH)₃]⁻, which is formed by the addition of a hydroxide ion. aablocks.com

The reaction with a diol proceeds through the condensation of the boronic acid and the diol to form a five- or six-membered cyclic ester. This esterification is generally favored in more basic conditions. The stability of the resulting boronate ester is influenced by several factors, including the pKa of the boronic acid and the geometric compatibility of the diol (cis-diols on a ring system are particularly effective). acs.orgnih.gov The reversible nature of this bond is a key feature exploited in various applications such as sensors, drug delivery, and self-healing materials. nsf.gov

The equilibrium of boronic ester formation can be described by the following scheme:

The position of this equilibrium is sensitive to changes in pH, temperature, and the concentration of the reactants. researchgate.net

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies of palladium-catalyzed cross-coupling reactions provide valuable insights into the reaction mechanism and the factors that control the reaction rate and efficiency.

Kinetic studies on Suzuki-Miyaura reactions have often shown that the oxidative addition step is rate-limiting. libretexts.org For instance, some studies have demonstrated a first-order dependence on the concentration of the aryl halide, indicating its involvement in the slowest step of the cycle. acs.org However, under certain conditions, transmetalation or reductive elimination can also become rate-determining.

The electronic properties of the substituents on the arylboronic acid have a quantifiable effect on the reaction kinetics. Studies have shown that electron-donating groups on the boronic acid can accelerate the transmetalation step, while electron-withdrawing groups can decelerate it. nih.gov The rate of transmetalation can be significantly enhanced with the use of boronic esters depending on their structure. nih.govacs.org

Below is a data table summarizing the general kinetic effects of substituents on the key steps of the Suzuki-Miyaura reaction.

Reaction StepEffect of Electron-Donating Groups on Arylboronic AcidEffect of Electron-Withdrawing Groups on Arylboronic AcidEffect of Steric Hindrance on Arylboronic Acid
Transmetalation Generally accelerates the rateGenerally decelerates the rateGenerally decelerates the rate
Reductive Elimination Less direct impactLess direct impactCan decelerate the rate if very bulky groups are present on both coupling partners

Role in Advanced Molecular Construction

Utilization as a Key Building Block for Elaborate Carbon Skeletons

The structural attributes of 2-Benzyloxy-4-cyanophenylboronic acid make it an invaluable precursor for the synthesis of intricate carbon frameworks. The boronic acid group serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds. The presence of the cyano and benzyloxy groups provides opportunities for subsequent functional group transformations, enabling the elaboration of the molecular skeleton.

In the construction of complex molecules, the benzyloxy group can act as a protecting group for a phenol, which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group. This hydroxyl group can then participate in further reactions, such as etherification or esterification, to build more complex structures. The nitrile group is also a versatile functional handle; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, each pathway leading to a significant increase in molecular complexity.

The strategic placement of these functional groups on the phenyl ring allows for a programmed and sequential approach to the synthesis of elaborate molecules. For instance, after a Suzuki-Miyaura coupling reaction to form a biaryl structure, the nitrile group can be transformed, followed by the deprotection of the benzyloxy group to unmask a phenol for further functionalization. This stepwise approach is crucial in the total synthesis of natural products and the development of novel pharmaceutical agents where precise control over the molecular architecture is paramount.

Strategies for Biaryl and Heteroaryl Framework Assembly

The assembly of biaryl and heteroaryl motifs is a cornerstone of modern medicinal chemistry and materials science, as these structures are prevalent in a vast array of biologically active compounds and functional materials. ajgreenchem.com this compound is an exemplary reagent for these constructions, primarily through the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction allows for the efficient and selective formation of a C-C bond between the boronic acid and a variety of aryl or heteroaryl halides and triflates. nih.gov

The general strategy involves the coupling of this compound with a suitable (hetero)aryl partner. The choice of the coupling partner is critical and is dictated by the desired final structure. For example, coupling with a substituted aryl bromide can lead to a diverse range of functionalized biphenyls. Similarly, reaction with a heteroaryl halide, such as a bromopyridine or a chloroquinoline, provides access to valuable heteroaryl frameworks.

The reaction conditions for these coupling reactions are typically mild and tolerant of a wide range of functional groups, which is a significant advantage of the Suzuki-Miyaura protocol. nih.gov A typical catalytic system involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0), and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of an organic solvent and water.

Below is a representative table of Suzuki-Miyaura cross-coupling reactions utilizing arylboronic acids to form biaryl structures, illustrating the versatility of this approach. While not specific to this compound due to a lack of directly cited examples in the provided search results, it demonstrates the general applicability.

Aryl Halide PartnerProductCatalyst SystemBaseSolventYield (%)
4-Bromo-N,N-dimethylaniline4'-(Dimethylamino)-[1,1'-biphenyl]-4-carbonitrilePd(PPh₃)₄K₂CO₃Toluene/Water92
1-Bromo-4-methoxybenzene4'-Methoxy-[1,1'-biphenyl]-4-carbonitrilePd(OAc)₂/SPhosK₃PO₄Dioxane/Water88
2-Bromopyridine4-(Pyridin-2-yl)benzonitrilePdCl₂(dppf)Na₂CO₃DME/Water85

This table is illustrative of typical Suzuki-Miyaura reactions and does not represent specific documented reactions of this compound based on the provided search results.

Synthetic Approaches to Polycyclic and Fused Ring Motifs

Beyond the construction of simple biaryl and heteroaryl systems, this compound can be a key participant in synthetic strategies aimed at producing more complex polycyclic and fused ring motifs. These intricate structures are often found in natural products and advanced materials with unique photophysical properties. nih.gov

One common approach involves a multi-step sequence where an initial Suzuki-Miyaura coupling is followed by an intramolecular cyclization reaction. For instance, this compound can be coupled with an ortho-functionalized aryl halide, where the functional group is capable of reacting with either the nitrile or the benzyloxy group (after deprotection) of the newly formed biaryl system.

A hypothetical synthetic route could involve the coupling of this compound with 1-bromo-2-(bromomethyl)benzene. The resulting biaryl intermediate could then undergo an intramolecular cyclization, facilitated by a base, to form a fluorene derivative. The nitrile group in this newly formed polycyclic system would then be available for further transformations.

Another strategy involves the use of the nitrile group as a linchpin for building a fused heterocyclic ring. For example, the biaryl product from a Suzuki coupling could be subjected to reaction conditions that promote the cyclization of a suitably positioned functional group onto the nitrile. This could involve, for instance, an intramolecular reaction with a neighboring amino group to form a fused quinazoline ring system.

These synthetic strategies highlight the utility of this compound as a versatile building block, enabling the programmed and efficient construction of complex, multi-ring systems that are of significant interest in various areas of chemical science.

Applications in Medicinal Chemistry Research and Chemical Biology Focus on Synthetic Utility

Precursor Role in the Synthesis of Active Pharmaceutical Ingredients and Chemical Intermediates

Boronic acids are recognized as essential building blocks in the synthesis of active pharmaceutical ingredients (APIs). nih.gov They are particularly valued for their role in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which efficiently forms carbon-carbon bonds. biosc.de Compounds like 2-Benzyloxy-4-cyanophenylboronic acid serve as key chemical intermediates, which are materials produced during the synthesis of an API that undergo further molecular changes before becoming the final active compound. nih.govbiosc.de

The presence of the benzyloxy and cyano groups on the phenyl ring provides functionality that allows for the creation of diverse molecular architectures. The benzyloxy group can act as a protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a reactive hydroxyl group. The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic rings. This multi-functionality makes this compound a precursor for a range of substituted aromatic compounds that are core structures in many pharmaceutical agents.

Compound CAS Number Molecular Formula Application/Role
This compoundNot specifiedC14H12BNO3Synthetic Intermediate
2-Cyanophenylboronic acid138642-62-3C7H6BNO2Biochemical Reagent, Intermediate
4-Cyanophenylboronic acid126747-14-6C7H6BNO2Synthetic Intermediate

Facilitation of the Synthesis of Biologically Active Molecules

The utility of this compound and its analogs extends to the synthesis of a wide array of molecules with significant biological activities. The cyanophenylboronic acid scaffold is a key component in the assembly of complex heterocyclic and carbocyclic systems that interact with various biological targets.

Himbacine is a natural product known to be a potent antagonist of muscarinic M2 receptors. nih.govnih.gov Analogs of himbacine have been developed as thrombin receptor (also known as Protease-Activated Receptor 1 or PAR-1) antagonists, which are of interest as antiplatelet agents for the prevention of thrombosis. nih.gov

In the synthesis of himbacine-derived thrombin receptor antagonists, such as spirocyclic analogues of Vorapaxar, cyanophenylboronic acid derivatives are crucial reagents. nih.gov For example, intermediates containing a bromo-substituted pyridine ring can undergo Suzuki-type cross-coupling reactions with reagents like 2-cyano-phenyl boronic acid neopentylglycol ester to introduce the cyanophenyl moiety, a key structural feature of the final antagonist. nih.gov This demonstrates the role of cyanophenylboronic acids in constructing the pharmacophore required for potent thrombin receptor antagonism. A patent also describes processes for preparing himbacine analogs useful as thrombin receptor antagonists. google.com

The development of new antimalarial agents is a critical area of medicinal chemistry research. Benzoxaboroles, which are cyclic derivatives of boronic acids, have emerged as a promising class of antimalarial compounds. nih.gov The synthesis of these and other antimalarial agents often involves cross-coupling reactions where a boronic acid is a key partner.

Specifically, the synthesis of potent 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles has been described, showcasing the utility of boronic acid chemistry in accessing novel antimalarial scaffolds. nih.gov While not directly mentioning this compound, the syntheses rely on the versatile reactivity of boronic acid intermediates to construct the complex heterocyclic systems required for antimalarial activity. The benzyloxy- and cyano-substituted phenyl ring represents a structural motif that could be incorporated into such molecules to modulate their activity and pharmacokinetic properties. nih.gov

Uropathogenic Escherichia coli (UPEC) are a major cause of urinary tract infections (UTIs), and their adhesion to host cells is mediated by the FimH adhesin. mdpi.com Small-molecule antagonists of FimH, often based on mannose (mannosides), prevent this adhesion and represent a promising anti-virulence strategy for treating UTIs. nih.govnih.gov

The synthesis of complex C-linked mannoside FimH antagonists often involves coupling the mannose core to an aromatic aglycone. This is frequently achieved using palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki-Miyaura reactions. mdpi.com In these synthetic schemes, arylboronic acids are key reagents for introducing the aromatic portion of the antagonist, which makes crucial hydrophobic interactions within the FimH binding site. The synthesis of a library of FimH antagonists has been reported using Heck cross-coupling with various iodoaryl derivatives, followed by Suzuki-Miyaura coupling with reagents like 4-pyridylboronic acid to further functionalize the molecule. mdpi.com The structure of this compound makes it a suitable candidate for incorporation as the aglycone in such antagonists.

The HOXA9 transcription factor is a critical driver in certain types of leukemia, making it an important therapeutic target. nih.gov Developing small-molecule inhibitors that can disrupt the function of transcription factors like HOXA9 is a significant challenge in drug discovery. researchgate.net One strategy involves creating molecules that interfere with the binding of HOXA9 to its DNA recognition sequence. nih.gov

In the synthesis of heterocyclic diamidine-based DNA ligands designed as HOXA9 inhibitors, Suzuki cross-coupling is a key step. For example, the synthesis of a thiazole benzimidazole inhibitor involved the coupling of 5-bromothiazole-2-carbaldehyde with 4-cyanophenylboronic acid. nih.gov This reaction creates a central biaryl scaffold that is essential for the molecule's DNA-binding and inhibitory activity. This highlights the utility of cyanophenylboronic acids as pivotal intermediates in the construction of transcription factor inhibitors.

Compound Class Synthetic Role of (Cyano)Phenylboronic Acids Key Reaction Type
Himbacine Analogs / Thrombin Receptor AntagonistsIntroduction of a cyanophenyl moiety to a core structure.Suzuki-Miyaura Coupling
Antimalarial CompoundsFormation of complex heterocyclic systems like benzoxaboroles.Catalytic Borylation, Cyclization
Quorum Sensing InhibitorsBuilding blocks for analogs of bacterial signaling molecules.Various cross-coupling reactions
FimH AntagonistsIntroduction of the aromatic aglycone portion.Suzuki-Miyaura Coupling
HOXA9 InhibitorsCreation of a central biaryl scaffold for DNA binding.Suzuki-Miyaura Coupling

Principles of Design for Boronic Acid-Containing Scaffolds in Modern Drug Discovery Research

The incorporation of the boronic acid moiety into drug candidates has become an increasingly important strategy in medicinal chemistry. nih.gov This is largely due to the unique chemical properties of the boron atom, which can significantly enhance potency and improve pharmacokinetic profiles. nih.gov The design of these scaffolds is a nuanced process, balancing the inherent reactivity of the boronic acid with the need for stability and selectivity.

A key principle in the design of boronic acid-containing scaffolds is their function as transition-state analogs. mdpi.com Boronic acids can form reversible covalent bonds with nucleophilic residues, such as the serine in the active site of proteases, mimicking the tetrahedral intermediate of peptide bond hydrolysis. mdpi.comnih.govmdpi.com This interaction is central to their mechanism of action as enzyme inhibitors. The boron atom's empty p-orbital makes it a potent Lewis acid, readily accepting a lone pair of electrons from a nucleophile to form a stable, tetrahedral boronate adduct. nih.govnih.gov

Structure-based drug design is a powerful tool in optimizing these scaffolds. acs.org By crystallizing inhibitors within the active site of a target enzyme, researchers can visualize key interactions and identify opportunities for modification. acs.org For example, X-ray crystallography can reveal solvent-exposed regions where the scaffold can be expanded to improve binding affinity or other properties. acs.org This approach has been successfully used to develop potent inhibitors for enzymes like arginase. acs.orgnih.gov

Theoretical and Computational Studies on Boronic Acid Interactions in Biological Systems

Theoretical and computational methods are indispensable for understanding the intricate interactions between boronic acids and their biological targets at a molecular level. These studies provide insights into enzyme inhibition mechanisms and guide the rational design of new therapeutic agents.

Enzyme Inhibition Mechanisms: Molecular modeling techniques, such as quantum mechanics/molecular mechanics (QM/MM) hybrid methods, have been used to describe the covalent docking process of boronic acid inhibitors with enzymes like β-lactamases. frontiersin.org These simulations can elucidate the conversion of the boron atom from a neutral, trigonal planar sp2 hybridized state to an anionic, tetrahedral sp3 state upon binding to the active site. frontiersin.org This "morphing" process is a key feature of their inhibitory action. frontiersin.org

Computational studies have shown that the boron atom of an inhibitor often exhibits stronger electrophilic properties than the corresponding carbon atom in a natural substrate. nih.govmdpi.com This inherent reactivity facilitates a rapid chemical reaction with a key nucleophile in the enzyme's active site, often without a significant energy barrier. nih.govmdpi.com For instance, in the case of metallo-β-lactamases, boronic acids form covalent adducts with a catalytic hydroxide anion. nih.govmdpi.com

Molecular docking simulations are also employed to predict the binding modes of boronic acid inhibitors. mdpi.comresearchgate.net These models can suggest how the boronic acid moiety and its substituents interact with residues in the active site. For example, modeling of a histone deacetylase (HDAC) inhibitor suggested that the hydrated boronic acid interacts with a zinc ion and key tyrosine and histidine residues. acs.org

Quantitative Structure-Property Relationship (QSPR): Computational studies can also be used to develop QSPR equations. These equations can predict the inhibitory potency (e.g., IC50 values) of a series of boronic acid compounds based on calculated descriptors of their electron density. nih.govmdpi.com This allows for the virtual screening and classification of new potential inhibitors before their synthesis.

Interactions with Diols: Beyond enzyme inhibition, the interaction of boronic acids with diols is another area of significant computational and theoretical interest. Boronic acids can form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in biologically important molecules like saccharides. nih.govacs.org The stability of the resulting boronate ester is influenced by factors such as the pKa of the boronic acid and the diol, as well as steric considerations. acs.orgresearchgate.net Understanding these interactions is crucial for the development of boronic acid-based sensors and drug delivery systems. acs.orgnih.gov

Below is a table summarizing key computational findings regarding boronic acid interactions:

Biological System/InteractionComputational MethodKey Findings
Metallo-β-Lactamase (NDM-1) InhibitionMolecular ModelingBoronic acids form covalent adducts with the catalytic hydroxide anion upon binding. The boron atom is a stronger electrophile than the carbonyl carbon of imipenem. nih.govmdpi.com
β-Lactamase Covalent DockingQM/MM SimulationsAccurately describes the conversion of the boron atom from sp2 to sp3 hybridization during the covalent docking process. frontiersin.org
Urokinase-type Plasminogen Activator (uPA) InhibitionDFT, Molecular DockingIdentified a novel boronic acid derivative with high binding affinity and characterized its binding energy within the active site. biorxiv.orgbiorxiv.org
Histone Deacetylase (HDAC8) InhibitionMolecular ModelingThe hydrated boronic acid was shown to interact with a zinc ion and key amino acid residues (Tyr, His) in the enzyme's active site. acs.org
Boronic Acid-Diol ComplexationSpectroscopic Titration, Fluorescence SpectroscopyBinding affinity is governed by boronic acid pKa, diol pKa, and steric factors. acs.orgacs.org

Structural Characterization and Advanced Analytical Methods

Crystallographic Studies of Boronic Acid Esters and Derivatives

Direct crystallographic data for 2-Benzyloxy-4-cyanophenylboronic acid is not publicly available. However, the crystal structures of related molecules, such as (2-benzyloxypyrimidin-5-yl)boronic acid and 3-cyanophenylboronic acid, provide valuable insights into the expected solid-state behavior of this compound and its derivatives.

Studies on similar arylboronic acids reveal common structural motifs. For instance, the boronic acid group, -B(OH)₂, typically adopts a syn-anti conformation. nih.govsigmaaldrich.com In the crystal lattice, molecules are often linked by intermolecular O-H···O hydrogen bonds, frequently forming centrosymmetric dimers. nih.govsigmaaldrich.com The planarity of the molecule is a key feature; in (2-benzyloxypyrimidin-5-yl)boronic acid, the boronic acid group is nearly coplanar with the aromatic rings. nih.gov However, significant twisting between the boronic acid group and the phenyl ring can occur due to steric hindrance, as seen in 3-cyanophenylboronic acid where the twist angle is 21.28 (6)°. sigmaaldrich.com

For this compound, one would anticipate a complex interplay of these factors. The bulky benzyloxy group at the ortho position could induce a significant twist in the boronic acid moiety relative to the phenyl ring. In the crystal packing of its esters or derivatives, hydrogen bonding involving the boronic acid hydroxyl groups and potentially the cyano nitrogen (O-H···N) would likely be a dominant feature, organizing the molecules into chains or more complex three-dimensional networks. sigmaaldrich.com

Table 1: Crystallographic Data for an Analogous Compound: (2-benzyloxypyrimidin-5-yl)boronic acid nih.gov

ParameterValue
Chemical Formula C₁₁H₁₁BN₂O₃
Molecular Weight 230.03
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.498(1)
b (Å) 30.4320(17)
c (Å) 6.7086(19)
β (°) 113.54(4)
Volume (ų) 1029.0(4)
Z 4
Key Feature O-H···O hydrogen-bonded dimers

Advanced Spectroscopic Techniques for Structure Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are essential for confirming the molecular structure of this compound. While a full, published dataset is not available, the expected spectroscopic signatures can be predicted based on its constituent functional groups and data from related structures like 2-cyanophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the cyanophenyl and benzyl (B1604629) rings. The protons on the cyanophenyl ring would appear as a complex multiplet system due to their substitution pattern. A characteristic singlet for the methylene (B1212753) (-CH₂-) protons of the benzyloxy group would likely appear around 5.0-5.5 ppm. The two hydroxyl protons of the boronic acid group would be visible as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon spectrum would show signals for all 14 unique carbon atoms. The carbon atom attached to the boron would have a characteristic chemical shift. The nitrile carbon (-C≡N) would appear in the typical region for nitriles (around 115-120 ppm). Aromatic carbons and the methylene carbon would also be identifiable.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be a suitable technique for analyzing this compound. The molecular ion peak [M-H]⁻ or [M+H]⁺ would confirm the molecular weight of 253.06 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₁₄H₁₂BNO₃). Fragmentation patterns would likely involve the loss of water from the boronic acid, cleavage of the benzylic ether bond, or loss of the entire boronic acid group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (Phenyl-H)7.2 - 8.0Multiplet
Methylene (-CH₂-)~5.2Singlet
Benzyl Aromatic (C₆H₅-)~7.4Multiplet
Boronic Acid (-B(OH)₂)Variable (Broad)Singlet

Note: These are predicted values based on analogous compounds and general chemical shift ranges. Actual experimental values may vary.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted phenylboronic acids is a well-established field, yet there remains a continuous drive for more efficient, sustainable, and cost-effective methodologies. Current routes to compounds like 2-Benzyloxy-4-cyanophenylboronic acid often rely on multi-step sequences starting from halogenated precursors, followed by protection of functional groups and a final borylation step, such as a Miyaura borylation. researchgate.net

Future research should focus on developing more convergent and atom-economical synthetic pathways. Key areas for exploration include:

Flow Chemistry: The application of continuous flow technologies could offer improved control over reaction parameters (temperature, pressure, and reaction time), potentially leading to higher yields, better purity, and safer handling of reactive intermediates.

Greener Solvents and Catalysts: A shift towards using environmentally benign solvents and earth-abundant metal catalysts instead of traditional palladium-based systems is a critical goal. mdpi.com Research into iron or copper-catalyzed borylation reactions could provide more sustainable alternatives.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Current Approach (e.g., Miyaura Borylation) Potential Future Approach (e.g., C-H Borylation)
Starting Material Halogenated benzonitrile derivativeSubstituted benzonitrile
Key Transformation Palladium-catalyzed coupling with a diboron reagentDirect, regioselective borylation of a C-H bond
Advantages Reliable and well-understoodHigher atom economy, shorter route
Challenges Multi-step, potential for metal contaminationAchieving high regioselectivity

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

The primary application of this compound is as a building block in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemrxiv.org While palladium catalysts are highly effective, future research should aim to overcome their limitations, such as cost and potential toxicity in pharmaceutical applications.

Promising research directions include:

Development of Palladium-Free Catalysts: Exploring catalysts based on more abundant and less toxic metals like nickel, copper, or iron for the cross-coupling of this specific boronic acid.

Advanced Ligand Design: Synthesizing novel phosphine or N-heterocyclic carbene (NHC) ligands that can promote more efficient coupling at lower catalyst loadings and milder reaction conditions, particularly for sterically hindered substrates.

Photocatalysis and Electrocatalysis: The use of light or electricity to drive cross-coupling reactions is a rapidly emerging field. mdpi.com These methods can often proceed under very mild conditions and offer unique reactivity pathways that are inaccessible through traditional thermal methods.

Expanding the Scope of Applications in Complex Molecule Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. google.comnih.gov The substituted phenyl motif is a common scaffold in biologically active compounds.

Future work in this area should focus on:

Synthesis of Novel Pharmaceutical Scaffolds: Utilizing this building block to access novel heterocyclic systems and other complex architectures for drug discovery programs. The cyano group can be readily converted into other functional groups (e.g., amines, carboxylic acids, tetrazoles), providing a handle for further diversification.

Total Synthesis of Natural Products: Employing this boronic acid in the late-stage functionalization of complex natural products, allowing for the rapid generation of analogues to probe structure-activity relationships (SAR).

Diversity-Oriented Synthesis: Incorporating this compound into synthetic libraries to explore a wider chemical space for identifying new bioactive molecules. chemrxiv.org

Deeper Mechanistic Insights into Boron-Mediated Transformations

While reactions involving boronic acids are widely used, a deeper understanding of the underlying reaction mechanisms can lead to the development of more efficient and selective processes. For instance, the accepted mechanism for many boron-mediated reactions is being revisited. rsc.org

Key areas for future mechanistic investigation include:

Role of the Benzyloxy and Cyano Groups: Studying the electronic and steric influence of the ortho-benzyloxy and para-cyano substituents on the kinetics and thermodynamics of transmetalation and reductive elimination steps in cross-coupling cycles.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways, identify key transition states, and predict the outcomes of reactions with new catalytic systems. rsc.org These calculations can help rationalize experimental observations and guide the design of improved catalysts and reaction conditions.

Characterization of Intermediates: Employing advanced spectroscopic techniques (e.g., in-situ NMR) to detect and characterize transient intermediates in catalytic cycles, providing direct evidence for proposed mechanisms. rsc.org

Design and Synthesis of Advanced Boronic Acid-Based Scaffolds for Chemical Biology Probes and Materials Science

The ability of boronic acids to form reversible covalent bonds with diols makes them exceptionally useful for applications in chemical biology and materials science. nih.govnih.gov The this compound scaffold offers a unique platform for designing advanced functional molecules.

Future research perspectives in this domain are:

Fluorescent Biosensors: The cyano group can serve as a synthetic handle to attach fluorophores. The resulting molecule could be designed as a sensor for biologically important diol-containing species like saccharides, glycoproteins, or ribonucleic acids. nih.govnus.edu.sg The benzyloxy group could be used to tune the solubility and binding properties of the sensor.

Stimuli-Responsive Materials: Incorporating this boronic acid into polymers could lead to the development of "smart" materials. researchgate.net For example, hydrogels cross-linked via boronate esters could exhibit responsiveness to changes in pH or the presence of specific sugars, making them suitable for applications in targeted drug delivery or tissue engineering. acs.orgnih.gov

Boronate Affinity Materials: The molecule could be immobilized onto solid supports (e.g., magnetic nanoparticles, silica) to create new materials for boronate affinity chromatography. acs.org Such materials would be valuable for the selective capture, enrichment, and separation of glycoproteins or other cis-diol-containing biomolecules from complex biological samples. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-Benzyloxy-4-cyanophenylboronic acid, and how can selectivity challenges be addressed?

Methodological Answer: The synthesis of this compound can be approached via sequential functionalization of a phenylboronic acid scaffold. A plausible route involves:

Borylation : Introduce the boronic acid group via Miyaura borylation using bis(pinacolato)diboron under Pd catalysis .

Cyanide Introduction : Install the cyano group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cyanation (e.g., CuCN or Pd-mediated methods) at the 4-position.

Benzyloxy Protection : Protect the hydroxyl group at the 2-position using benzyl bromide under basic conditions (e.g., K₂CO₃/DMF) .

Q. Selectivity Challenges :

  • Competing reactions (e.g., over-borylation or undesired substitution) can occur. Use steric/electronic directing groups (e.g., methyl or fluorine substituents) to enhance regioselectivity .
  • Purification issues (e.g., boroxin formation) require low-temperature crystallization or chromatography with non-polar solvents .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

HPLC/GC : Confirm purity (>97% by HPLC) using reverse-phase columns (C18) with UV detection at 254 nm .

NMR Spectroscopy :

  • ¹H NMR : Verify benzyloxy protons (δ 4.9–5.2 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm).
  • ¹¹B NMR : Confirm boronic acid presence (δ 28–32 ppm) .

X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism or steric hindrance) for definitive confirmation .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in Suzuki-Miyaura couplings?

Methodological Answer: The cyano group at the 4-position:

  • Enhances Electrophilicity : Increases the boron center’s Lewis acidity, accelerating transmetallation in Suzuki reactions.
  • Directs Coupling : The electron-withdrawing nature meta-directs cross-coupling partners, favoring reactions at the ortho and para positions relative to the boronic acid .

Q. Experimental Validation :

  • Compare coupling rates with non-cyano analogs (e.g., 2-Benzyloxy-4-fluorophenylboronic acid) using aryl halides under standardized Pd(OAc)₂/PPh₃ conditions .
  • Monitor reaction progress via TLC or in situ IR spectroscopy.

Q. What strategies mitigate tautomerization or protodeboronation in this compound under aqueous conditions?

Methodological Answer:

  • pH Control : Maintain reaction pH near 7–9 to stabilize the boronate form and minimize protodeboronation .
  • Co-solvents : Use THF/H₂O or dioxane/H₂O mixtures to reduce water activity.
  • Protecting Groups : Convert the boronic acid to a pinacol ester (e.g., via pinacol borane) for storage, regenerating the acid before use .

Q. Data Contradiction Analysis :

  • If unexpected byproducts arise (e.g., debenzylated derivatives), conduct kinetic studies under varying pH and temperature to identify degradation pathways .

Q. How can computational modeling predict the supramolecular interactions of this compound with biological targets?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to model interactions with saccharides or serine proteases, leveraging the boronic acid’s affinity for diols or active-site hydroxyl groups .

DFT Calculations : Analyze the electronic effects of the cyano group on boron’s electrophilicity and hydrogen-bonding capacity .

MD Simulations : Predict stability in physiological conditions (e.g., aqueous PBS at 37°C) to guide drug design applications .

Q. What are the implications of steric hindrance from the benzyloxy group in catalytic applications?

Methodological Answer: The bulky benzyloxy group at the 2-position:

  • Limits Substrate Access : Reduces catalytic efficiency in reactions requiring planar transition states (e.g.,某些 cross-couplings).
  • Enhances Selectivity : Favors mono-functionalization in multi-step syntheses by blocking undesired reaction sites.

Q. Experimental Optimization :

  • Compare turnover numbers (TONs) with less hindered analogs (e.g., 4-cyanophenylboronic acid) in model reactions .
  • Use bulky ligands (e.g., SPhos) to complement steric effects .

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